2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H12FN5O2S3 and its molecular weight is 409.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Therefore, the targets of this compound could be diverse, depending on the specific functional groups present in the molecule.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that combines various pharmacologically relevant moieties. Its structure includes a fluorophenyl group, a thiazole derivative, and a thiadiazole ring, which are known to exhibit significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.
Structural Overview
The molecular formula of the compound is C20H18FN3O2S2, with a molecular weight of 415.5 g/mol. The presence of functional groups such as the thiazole and thiadiazole rings suggests potential interactions with biological targets, making it a candidate for drug development.
Property | Value |
---|---|
Molecular Formula | C20H18FN3O2S2 |
Molecular Weight | 415.5 g/mol |
CAS Number | 941874-25-5 |
Antimicrobial Properties
Compounds containing thiadiazole and thiazole moieties have been reported to exhibit a wide range of antimicrobial activities. For instance, derivatives of 1,3,4-thiadiazoles have shown efficacy against various bacterial strains and fungi. Preliminary studies indicate that similar compounds demonstrate significant antibacterial and antifungal properties, suggesting that This compound may also possess these activities .
Anticancer Activity
Research on related compounds has highlighted their anticancer potential. For example, several 1,3,4-thiadiazole derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. Specific studies have shown that certain derivatives can inhibit the growth of human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values as low as 0.28 μg/mL . Given its structural similarity to these active compounds, it is plausible that This compound may exhibit comparable anticancer properties.
Neuroprotective Effects
The thiazole and thiadiazole scaffolds have been associated with neuroprotective activities. Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Compounds in this class have demonstrated IC50 values lower than that of donepezil, a standard treatment for Alzheimer's . This suggests that This compound could be explored for its potential as an anti-Alzheimer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the thiazole and thiadiazole rings may facilitate interaction with key enzymes such as AChE or DNA topoisomerases.
- Cell Cycle Disruption : Similar compounds have shown the ability to interfere with cellular processes leading to apoptosis in cancer cells.
- Antioxidant Activity : The aromatic nature of the compound may contribute to its ability to scavenge free radicals.
Study on Anticancer Activity
In a study evaluating various thiadiazole derivatives against cancer cell lines (HCT116 and MCF-7), compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.74 to 10 μg/mL . The study highlighted the importance of substituent groups on the thiadiazole ring in enhancing biological activity.
Study on Neuroprotective Effects
Another research focused on the synthesis and evaluation of thiadiazole derivatives for AChE inhibition showed promising results where some compounds outperformed donepezil in terms of potency . This indicates that structural modifications can lead to enhanced neuroprotective properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2S3/c16-10-3-1-9(2-4-10)7-11(22)18-14-20-21-15(26-14)25-8-12(23)19-13-17-5-6-24-13/h1-6H,7-8H2,(H,17,19,23)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDKSOCCRNZVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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